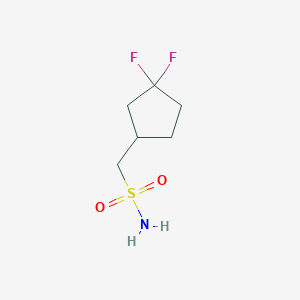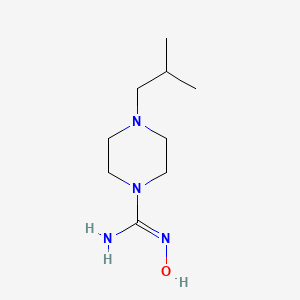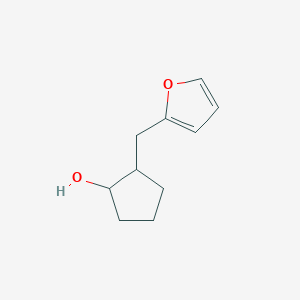
N-(3-Aminopropyl)-6-nitroquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Aminopropyl)-6-nitroquinazolin-4-amine is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring This compound is characterized by the presence of an aminopropyl group at the 3-position and a nitro group at the 6-position of the quinazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)-6-nitroquinazolin-4-amine typically involves multiple steps. One common method starts with the nitration of quinazoline to introduce the nitro group at the 6-position. This is followed by the introduction of the aminopropyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong acids or bases, and the process may require careful control of temperature and reaction time to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminopropyl)-6-nitroquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(3-Aminopropyl)-6-aminoquinazolin-4-amine, while substitution reactions can introduce various functional groups at the aminopropyl position.
Scientific Research Applications
N-(3-Aminopropyl)-6-nitroquinazolin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(3-Aminopropyl)-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
N-(3-Aminopropyl)-6-nitroquinazolin-4-amine can be compared with other similar compounds, such as:
N-(3-Aminopropyl)-6-aminoquinazolin-4-amine: This compound lacks the nitro group and has different chemical and biological properties.
N-(3-Aminopropyl)-2-nitroquinazolin-4-amine: The nitro group is positioned differently, affecting its reactivity and applications.
N-(3-Aminopropyl)-1,3-propanediamine: This compound has a different core structure but shares the aminopropyl group, leading to some similarities in reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are valuable for various applications.
Properties
Molecular Formula |
C11H13N5O2 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
N'-(6-nitroquinazolin-4-yl)propane-1,3-diamine |
InChI |
InChI=1S/C11H13N5O2/c12-4-1-5-13-11-9-6-8(16(17)18)2-3-10(9)14-7-15-11/h2-3,6-7H,1,4-5,12H2,(H,13,14,15) |
InChI Key |
LHKOBDNKRPSFKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=N2)NCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


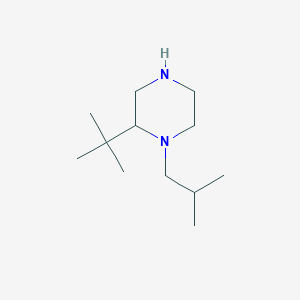

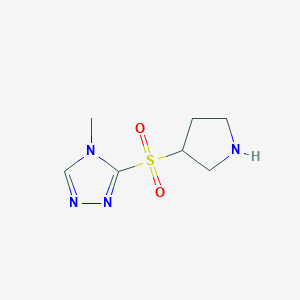

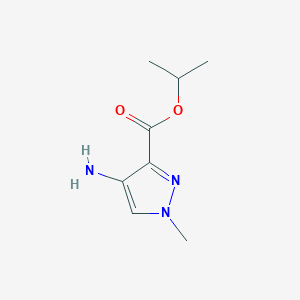
![1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-2-ol](/img/structure/B13253074.png)



